Histone-H2A-(107-122)-Ac-OH

Catalog No.
S1802978
CAS No.
M.F
C81H140N20O23
M. Wt
1762.1
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Histone-H2A-(107-122)-Ac-OH

Product Name

Histone-H2A-(107-122)-Ac-OH

Molecular Formula

C81H140N20O23

Molecular Weight

1762.1

Histone-H2A-(107-122)-Ac-OH is a peptide derived from the histone H2A protein, specifically encompassing amino acids 107 to 122. The sequence of this peptide is Ac-Gly-Val-Leu-Pro-Asn-Ile-Gln-Ala-Val-Leu-Leu-Pro-Lys-Lys-Thr-Glu-OH, with a molecular weight of 1762.1 Da and a chemical formula of C81_{81}H140_{140}N20_{20}O23_{23} . Histone H2A plays a crucial role in the packaging of DNA into nucleosomes, which are fundamental units of chromatin in eukaryotic cells. This peptide is characterized by its acetylated N-terminus, which is essential for its biological functions .

Histone H2A peptides, including Histone-H2A-(107-122)-Ac-OH, can undergo various post-translational modifications such as acetylation, methylation, and phosphorylation. These modifications are critical for regulating chromatin dynamics and gene expression. For instance, acetylation typically leads to a more relaxed chromatin structure, facilitating transcriptional activation . The peptide's stability can be influenced by its solubility in different solvents; it is soluble in dimethyl sulfoxide but insoluble in ethanol .

The synthesis of Histone-H2A-(107-122)-Ac-OH can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing chain while ensuring high purity and yield. The acetylation step typically occurs at the N-terminus during or after synthesis to enhance stability and biological activity .

Histone-H2A-(107-122)-Ac-OH has several applications in biochemical research:

  • Cancer Biology: It is used to study the role of histones in cancer progression and therapy response due to their involvement in gene regulation .
  • Epigenetic Research: The peptide serves as a model compound for investigating how histone modifications affect gene expression and chromatin dynamics .
  • Drug Development: Understanding the interactions and functions of this peptide can aid in developing therapeutics targeting epigenetic modifications .

Studies on Histone-H2A-(107-122)-Ac-OH focus on its interactions with DNA and other proteins involved in chromatin remodeling. For example:

  • Nuclear Transport: Proteins like karyopherin and importin facilitate the transport of histones into the nucleus, where they play their role in wrapping DNA .
  • Protein Interactions: This peptide can interact with various transcription factors and chromatin remodeling complexes, influencing their activity and stability .

Several compounds share structural or functional similarities with Histone-H2A-(107-122)-Ac-OH. Here are some notable examples:

Compound NameDescriptionUnique Features
Citrullinated Histone H2A Type 1A variant modified by citrullination that affects immune responsesAssociated with autoimmune diseases like rheumatoid arthritis
Histone H2BAnother core histone involved in nucleosome formationPlays a distinct role in chromatin organization
Histone H3Core histone that undergoes multiple modifications affecting gene expressionKnown for its diverse methylation patterns

Histone-H2A-(107-122)-Ac-OH is unique due to its specific sequence and acetylation state, which directly influence its role in gene regulation and chromatin structure compared to other histones .

Amino Acid Sequence and Post-Translational Modifications

The peptide spans residues 107–122 of histone H2A, with the sequence Ac-Gly-Val-Leu-Pro-Asn-Ile-Gln-Ala-Val-Leu-Leu-Pro-Lys-Lys-Thr-Glu-OH . Key features include:

  • N-terminal acetylation: The acetyl group at the N-terminus neutralizes the positive charge of the glycine residue, reducing electrostatic interactions with DNA and increasing chromatin accessibility .
  • Hydrophobic core: Valine, leucine, and proline residues (positions 2, 3, 4, 10, 11, and 12) form a hydrophobic cluster critical for stabilizing interactions with the (H3–H4)₂ tetramer in the nucleosome .
  • Basic C-terminus: Lysine residues at positions 13 and 14 facilitate DNA binding at the nucleosome entry/exit site, while threonine and glutamic acid (positions 15–16) contribute to hydrogen bonding with the phosphodiester backbone .

Post-translational modifications (PTMs) beyond acetylation, such as phosphorylation or ubiquitination, are not observed in this synthetic variant. However, natural H2A isoforms undergo PTMs that regulate DNA repair and transcriptional activity .

Molecular Formula and Weight Analysis

The molecular formula C₈₁H₁₄₀N₂₀O₂₃ reflects the peptide’s composition:

ComponentQuantityContribution to Molecular Weight
Carbon (C)81972.9 Da (55.2%)
Hydrogen (H)140140.1 Da (8.0%)
Nitrogen (N)20280.0 Da (15.9%)
Oxygen (O)23368.0 Da (20.9%)

The calculated molecular weight of 1762.1 Da matches experimental mass spectrometry data . Solubility studies show it dissolves at ≥176.2 mg/mL in dimethyl sulfoxide (DMSO) and ≥23.3 mg/mL in water, but is insoluble in ethanol . Stability assays indicate degradation in diluted aqueous solutions, necessitating storage at -20°C .

Structural Conformation in Chromatin Context

The peptide’s C-terminal region (residues 107–122) corresponds to the docking domain of histone H2A, which performs three critical functions:

  • DNA wrapping stabilization: The docking domain anchors ~10 bp of DNA at each nucleosome edge through electrostatic interactions with lysine residues (positions 13–14) and hydrogen bonds with threonine/glutamic acid (positions 15–16) .
  • (H3–H4)₂ tetramer interaction: The α3-helix (residues 110–117) binds to the H3 αN-helix, securing the H2A–H2B dimer within the nucleosome .
  • Linker histone H1 recruitment: The C-terminal tail (residues 119–122) directly interacts with histone H1, compacting linker DNA into higher-order chromatin structures .

Structural perturbations caused by truncating the docking domain (e.g., in the H2A.Bbd variant) result in:

  • Unwrapping of 10–20 bp DNA from nucleosome ends .
  • Loss of H1 binding, leading to defective chromatin condensation .
  • Reduced remodeling by RSC complex due to impaired nucleosome mobility .

The acidic patch (residues 106–110) and L1 loop (residues 40–55) further mediate internucleosomal interactions, with acetylation at lysine 4/11 enhancing bromodomain binding affinity (e.g., BPTF; Kₐ = 780 µM) .

XLogP3

-5.7

Dates

Last modified: 07-15-2023

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